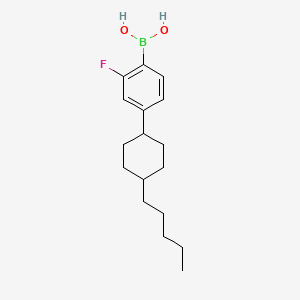
2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid: is a chemical compound with the molecular formula C17H25BF2O2 It is a boronic acid derivative that contains a fluorine atom and a cyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2-fluorophenylboronic acid and trans-4-pentylcyclohexyl bromide.
Coupling Reaction: The key step in the synthesis is the coupling reaction between 2-fluorophenylboronic acid and trans-4-pentylcyclohexyl bromide. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene.
Purification: After the coupling reaction, the product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to an alcohol group.
Substitution: The fluorine atom in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted phenylboronic acids.
Applications De Recherche Scientifique
2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is used in the development of fluorescent probes for biological imaging and as a ligand in the study of enzyme inhibition.
Industry: The compound is used in the production of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions.
Comparaison Avec Des Composés Similaires
- 4-(trans-4-Pentylcyclohexyl)phenylboronic acid
- 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid
- 3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl
Comparison: 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid is unique due to the presence of both a fluorine atom and a cyclohexyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The fluorine atom enhances the compound’s ability to participate in nucleophilic substitution reactions, while the cyclohexyl group provides steric hindrance, affecting the compound’s overall reactivity and selectivity in chemical reactions.
Propriétés
Formule moléculaire |
C17H26BFO2 |
|---|---|
Poids moléculaire |
292.2 g/mol |
Nom IUPAC |
[2-fluoro-4-(4-pentylcyclohexyl)phenyl]boronic acid |
InChI |
InChI=1S/C17H26BFO2/c1-2-3-4-5-13-6-8-14(9-7-13)15-10-11-16(18(20)21)17(19)12-15/h10-14,20-21H,2-9H2,1H3 |
Clé InChI |
BETRAPJTYYQPQA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)C2CCC(CC2)CCCCC)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(3-Trifluoromethyl)phenyl]sulphonyl}ethanethioamide](/img/structure/B12325936.png)
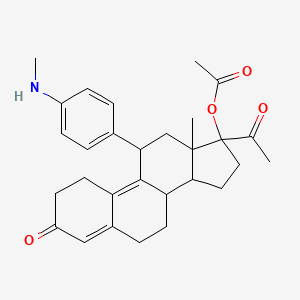
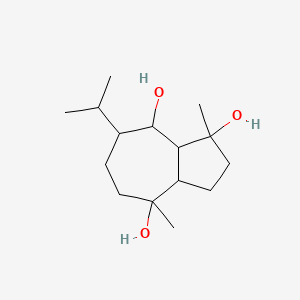
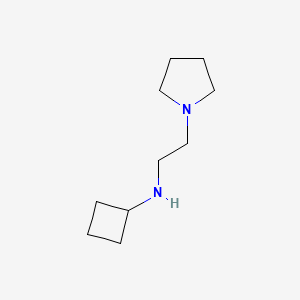
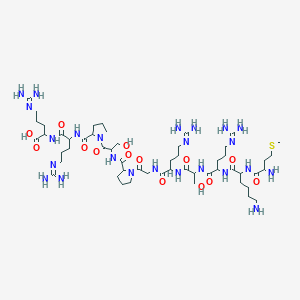
![2-[Carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12325977.png)
![2-[1-(7-Hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)ethyl]-4-methyl-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one](/img/structure/B12325980.png)
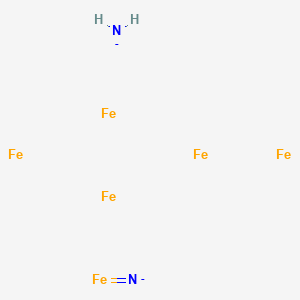
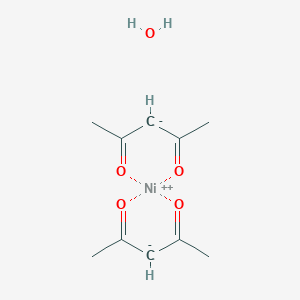
![7-[[2-(2-Amino-1,3-thiazol-4-yl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12326011.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3,4-dichlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326023.png)
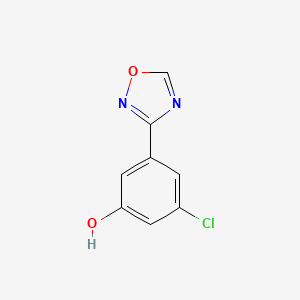
![Carbamic acid, [(1S)-2-cyclohexyl-1-[(2S,4R)-tetrahydro-4-(1-hydroxy-1-methylethyl)-5-oxo-2-furanyl]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12326026.png)

